An In-depth Technical Guide to 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
An In-depth Technical Guide to 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in neuroscience and GABAergic modulation.
Chemical and Physical Properties
1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid, a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). The introduction of a 4-chlorobenzyl group on the azetidine nitrogen is expected to modulate its physicochemical and pharmacological properties, particularly its interaction with biological targets such as GABA transporters.
Table 1: Physicochemical Properties of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]azetidine-3-carboxylic acid | - |
| CAS Number | 842977-20-2 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted for hydrochloride salt)[2] | - |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of azetidine derivatives. The following protocol is a representative example.
2.1. Synthesis of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
The synthesis can be achieved via a two-step process starting from a protected azetidine-3-carboxylic acid, such as 1-Boc-azetidine-3-carboxylic acid.
Step 1: N-Alkylation of 1-Boc-azetidine-3-carboxylic acid
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Materials: 1-Boc-azetidine-3-carboxylic acid, 4-chlorobenzyl bromide, a suitable base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
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Procedure:
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Dissolve 1-Boc-azetidine-3-carboxylic acid in the chosen solvent.
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Add the base to the solution and stir.
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Add 4-chlorobenzyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 1-Boc-1-(4-chloro-benzyl)-azetidine-3-carboxylic acid.
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Step 2: Deprotection of the Boc Group
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Materials: 1-Boc-1-(4-chloro-benzyl)-azetidine-3-carboxylic acid, a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), and a suitable solvent (e.g., dichloromethane).
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Procedure:
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Dissolve the Boc-protected intermediate in the chosen solvent.
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Add the strong acid to the solution and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent and excess acid under reduced pressure.
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The resulting crude product, 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid, can be further purified by recrystallization or precipitation as a salt (e.g., hydrochloride).
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2.2. Analytical Methods
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Pharmacological Properties and Mechanism of Action
While direct experimental data on the pharmacological activity of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is limited, its structural similarity to known GABA uptake inhibitors suggests it may act as an inhibitor of GABA transporters (GATs). Azetidine derivatives are recognized as conformationally constrained analogs of GABA and have been explored for their potential to inhibit GABA uptake.[3]
3.1. Proposed Mechanism of Action: GABA Transporter Inhibition
GABA transporters are crucial for regulating the concentration of GABA in the synaptic cleft. By inhibiting these transporters, compounds can increase the extracellular levels of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.
Table 2: Biological Activity of Structurally Related Azetidine Derivatives as GABA Uptake Inhibitors
| Compound | Target | IC₅₀ (µM) | Source |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [3] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [3] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [3] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [3] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 | [3] |
The data in Table 2 for related compounds suggest that N-substituted azetidine carboxylic acids can exhibit inhibitory activity against GABA transporters, with selectivity for different GAT subtypes influenced by the nature of the substituent. The 4-chlorobenzyl group in the target compound is a lipophilic moiety that could contribute to its binding affinity at the transporter.
3.2. Experimental Protocol: In Vitro GABA Transporter Inhibition Assay
The inhibitory activity of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid on GABA transporters can be evaluated using an in vitro uptake assay with cell lines expressing specific GAT subtypes (e.g., GAT-1, GAT-2, GAT-3).
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Cell Culture: Maintain cell lines stably expressing the human GAT subtypes in appropriate culture medium.
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Uptake Assay:
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Plate the cells in a suitable format (e.g., 96-well plates).
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Pre-incubate the cells with varying concentrations of the test compound (1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid) or a known inhibitor (positive control).
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Initiate the uptake by adding a solution containing a radiolabeled GABA substrate (e.g., [³H]GABA).
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After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
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Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
4.1. Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
4.2. Proposed Mechanism of Action
Caption: Inhibition of GABA reuptake at the synapse.
Conclusion
1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is a compound with potential as a GABA uptake inhibitor. This guide has outlined its fundamental properties, a plausible synthetic route, and a proposed mechanism of action based on its structural characteristics and the activities of related compounds. Further experimental validation is necessary to fully characterize its physicochemical properties and pharmacological profile. The provided protocols and diagrams serve as a foundation for future research and development efforts in the field of GABAergic modulation.
References
- 1. 1-(4-CHLORO-BENZYL)-AZETIDINE-3-CARBOXYLIC ACID | 842977-20-2 [chemicalbook.com]
- 2. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
